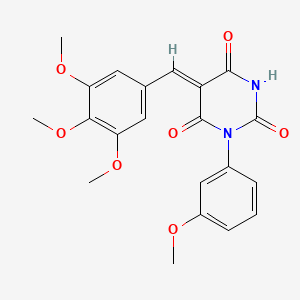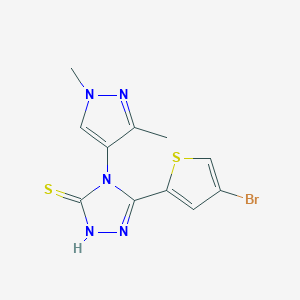![molecular formula C23H20N2O3S B4647261 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4647261.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide, commonly known as BTA-EG6, is a small molecule compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA-EG6 is a member of the benzothiazole family, which has been extensively studied for their biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of BTA-EG6 is not fully understood. However, studies have shown that BTA-EG6 inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 activity by BTA-EG6 leads to the activation of the tumor suppressor protein p53 and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BTA-EG6 has been shown to have various biochemical and physiological effects. In addition to its anticancer activity, BTA-EG6 has been reported to have anti-inflammatory and antimicrobial properties. BTA-EG6 has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which may have potential therapeutic applications in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BTA-EG6 is its relatively easy synthesis method and good yield. In addition, BTA-EG6 has been shown to have potent anticancer activity, making it a potential candidate for cancer therapy. However, one of the limitations of BTA-EG6 is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on BTA-EG6. One of the directions is to further investigate the mechanism of action of BTA-EG6 and its interaction with CK2 and other cellular targets. This may lead to the development of more potent and selective CK2 inhibitors with potential therapeutic applications. Another direction is to investigate the potential of BTA-EG6 in combination with other anticancer drugs to enhance its efficacy and reduce side effects. Furthermore, the potential of BTA-EG6 in the treatment of other diseases, such as Alzheimer's disease, should be explored.
Wissenschaftliche Forschungsanwendungen
BTA-EG6 has been extensively studied for its potential therapeutic applications. One of the most promising applications of BTA-EG6 is its anticancer activity. BTA-EG6 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, BTA-EG6 has been reported to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-15-6-5-7-17(12-15)28-14-22(26)24-19-13-16(10-11-20(19)27-2)23-25-18-8-3-4-9-21(18)29-23/h3-13H,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVVLAFWQWMMDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-allyl-4-[2-(1-naphthyloxy)propanoyl]piperazine](/img/structure/B4647192.png)
![methyl 5-methyl-2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4647204.png)
![1-(2-chloro-6-fluorobenzyl)-4-{4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]benzoyl}piperazine](/img/structure/B4647207.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4647210.png)
![methyl 2-{3-[(4-cyanophenoxy)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4647213.png)


![4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]-N-(3-pyridinylmethyl)cyclohexanecarboxamide](/img/structure/B4647224.png)
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-2-methylphenyl)acetamide](/img/structure/B4647229.png)
![3-[3-(2,3,5-trimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4647233.png)
![4-[2-(2,5-dichlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4647240.png)
![ethyl 2-[(4-tert-butylbenzoyl)(propyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4647244.png)
![tert-butyl 4-[(4-tert-butylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4647272.png)